Cas no 956-75-2 (4-Nitrophenyl hexanoate)

4-Nitrophenyl hexanoate structure
4-Nitrophenyl hexanoate structure
商品名:4-Nitrophenyl hexanoate
CAS番号:956-75-2
MF:C12H15NO4
メガワット:237.251803636551
MDL:MFCD00056111
CID:797433
PubChem ID:87570880

4-Nitrophenyl hexanoate 化学的及び物理的性質

名前と識別子

    • 4-Nitrophenyl Hexanoate
    • Hexanoic acid,4-nitrophenyl ester
    • N-CAPROIC ACID 4-NITROPHENYL ESTER
    • Hexanoic Acid 4-Nitrophenyl Ester
    • p-nitrophenyl caproate
    • Hexanoic acid, 4-nitrophenyl ester
    • p-Nitrophenyl hexanoate
    • 4-NITROPHENYL CAPROATE
    • AK119002
    • 4-Nitrophenyl hexanoate #
    • OLRXUEYZKCCEKK-UHFFFAOYSA-
    • OLRXUEYZKCCEKK-UHFFFAOYSA-N
    • ST2411580
    • AX8244418
    • Hexanoic acid, p-nitrophenyl ester (6CI, 7CI, 8CI)
    • 4-Nitrophenyl caprate
    • p-Nitrophenol hexanoate
    • p-Nitrophenyl n-hexanoate
    • 4-Nitrophenyl hexanoate
    • MDL: MFCD00056111
    • インチ: 1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3
    • InChIKey: OLRXUEYZKCCEKK-UHFFFAOYSA-N
    • ほほえんだ: N(=O)(C1C=CC(=CC=1)OC(=O)CCCCC)=O

計算された属性

  • せいみつぶんしりょう: 237.10000
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 72.1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1,14 g/cm3
  • ふってん: 145°C/1mmHg(lit.)
  • 屈折率: n20/D 1.514
  • PSA: 72.12000
  • LogP: 3.60370
  • ようかいせい: 未確定

4-Nitrophenyl hexanoate セキュリティ情報

4-Nitrophenyl hexanoate 税関データ

  • 税関コード:2915900090
  • 税関データ:

    中国税関コード:

    2915900090

    概要:

    2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

4-Nitrophenyl hexanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D751387-100g
Hexanoic acid, 4-nitrophenyl ester
956-75-2 95%
100g
$400 2023-05-17
Chemenu
CM274212-100g
4-Nitrophenyl hexanoate
956-75-2 95+%
100g
$1715 2022-06-09
TRC
N545353-50mg
4-Nitrophenyl Hexanoate
956-75-2
50mg
$ 50.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063486-10g
4-Nitrophenyl hexanoate
956-75-2 96%
10g
¥153.00 2024-04-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0484-5G
4-Nitrophenyl Hexanoate
956-75-2 >98.0%(GC)
5g
¥790.00 2024-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-486520-1 g
4-Nitrophenyl Hexanoate,
956-75-2
1g
¥1,173.00 2023-07-11
eNovation Chemicals LLC
D751387-10g
Hexanoic acid, 4-nitrophenyl ester
956-75-2 95%
10g
$65 2025-02-26
abcr
AB139037-5g
n-Hexanoic acid 4-nitrophenyl ester, 98%; .
956-75-2 98%
5g
€319.70 2025-02-18
Ambeed
A955912-5g
4-Nitrophenyl hexanoate
956-75-2 95%
5g
$24.0 2024-04-15
1PlusChem
1P00IJOQ-10g
Hexanoic acid, 4-nitrophenyl ester
956-75-2 95%
10g
$32.00 2024-04-19

4-Nitrophenyl hexanoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  N-Hydroxysuccinimide ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ;  3 h, 0 °C; 5 h, rt
1.3 Reagents: Hydrogen ion Solvents: Water ;  0 °C
リファレンス
Manipulating fatty acid biosynthesis in microalgae for biofuel through protein-protein interactions
Blatti, Jillian L.; Beld, Joris; Behnke, Craig A.; Mendez, Michael; Mayfield, Stephen P.; et al, PLoS One, 2012, 7(9),

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ;  8 h, rt
リファレンス
Fingerprint lipolytic enzymes with chromogenic p-nitrophenyl esters of structurally diverse carboxylic acids
Qian, Le; Liu, Jia-Yan; Liu, Jia-Ying; Yu, Hui-Lei; Li, Chun-Xiu; et al, Journal of Molecular Catalysis B: Enzymatic, 2011, 73(1-4), 22-26

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  1,2-Bis(4-nitrophenyl)diazene Solvents: Acetonitrile ;  110 min, 85 °C
リファレンス
Polymer-Bound Triphenylphosphine and 4,4'-Dinitroazobenzene as a Coupling Reagent for Chromatography-Free Esterification Reaction
Das, Diparjun; Rajkumari, Kalyani; Rokhum, Lalthazuala, Current Organic Synthesis, 2019, 16(7), 1024-1031

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 1 h, 0 - 5 °C
リファレンス
An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride
Raja Gopal, P.; Chandrashekar, E. R. R.; Saravanan, M.; Vijaya Bhaskar, B.; Veera Somaiah, P., Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1077-1085

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Synthesis and bioevaluation of a series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol
Wynn, J. E.; Caldwell, M. L.; Robinson, J. R.; Beamer, R. L.; Bauguess, C. T., Journal of Pharmaceutical Sciences, 1982, 71(7), 772-6

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Proximate charge effects. 8. Ion pair formation as an assembly process in ester aminolysis
Haberfield, Paul; Cincotta, Joseph J., Journal of Organic Chemistry, 1990, 55(4), 1334-8

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  10 min, rt
リファレンス
Catalysis and inhibition of ester hydrolysis by encapsulation in micelles derived from designer surfactant TPGS-750-M
Hastings, Courtney J. ; DiNola, Matthew S.; Petratos, Eleftheria; Veltri, Eric J., Tetrahedron, 2023, 133,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Pyridine ,  Diisopropylcarbodiimide Solvents: Acetonitrile ;  2 h, 25 °C
リファレンス
Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation
Slosarczyk, Adam T.; Ramapanicker, Ramesh; Norberg, Thomas; Baltzer, Lars, RSC Advances, 2012, 2(3), 908-914

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Inhibition of the hydrolysis of p-nitrophenyl esters by association with an erythromycin A derivative
Barra, Monica; De Rossi, Rita H., Journal of Chemical Research, 1992, (7), 220-1

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ;  12 h, rt
リファレンス
Development of a hydrolase mimicking peptide amphiphile and its immobilization on silica surface for stereoselective and enhanced catalysis
Dowari, Payel; Kumar Baroi, Malay; Das, Tanushree; Kanti Das, Basab; Das, Saurav; et al, Journal of Colloid and Interface Science, 2022, 618, 98-110

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 0 °C → rt; 8 h, rt
リファレンス
Artificial Zinc Enzymes with Fine-Tuned Active Sites for Highly Selective Hydrolysis of Activated Esters
Arifuzzaman, MD; Zhao, Yan, ACS Catalysis, 2018, 8(9), 8154-8161

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine ,  2H,6H-[1,2]Iodoxolo[4,5,1-hi][1,2]benziodoxole-2,6-dione Solvents: Chloroform ;  1 h, reflux
1.2 Reagents: Triphenylphosphine ;  24 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Recyclable Hypervalent Iodine(III) Reagent Iodosodilactone as an Efficient Coupling Reagent for Direct Esterification, Amidation, and Peptide Coupling
Tian, Jun; Gao, Wen-Chao; Zhou, Dong-Mei; Zhang, Chi, Organic Letters, 2012, 14(12), 3020-3023

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  12 - 14 h, -20 °C
リファレンス
Effect of Counterions on the Activity of Lipase in Cationic Water-in-Oil Microemulsions
Debnath, Sisir; Dasgupta, Antara; Mitra, Rajendra Narayan; Das, Prasanta Kumar, Langmuir, 2006, 22(21), 8732-8740

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ;  rt; overnight, rt
リファレンス
N-Heterocyclic Carbene Catalyzed Enantioselective [3 + 2] Dearomatizing Annulation of Saturated Carboxylic Esters with N-Iminoisoquinolinium Ylides
Zhang, Pengfei; Zhou, Yu ; Han, Xu; Xu, Jinyi ; Liu, Hong, Journal of Organic Chemistry, 2018, 83(7), 3879-3888

4-Nitrophenyl hexanoate Preparation Products

4-Nitrophenyl hexanoate 関連文献

4-Nitrophenyl hexanoateに関する追加情報

Chemical Profile of 4-Nitrophenyl hexanoate (CAS No. 956-75-2)

4-Nitrophenyl hexanoate, identified by its Chemical Abstracts Service (CAS) number 956-75-2, is an organic compound belonging to the class of nitroaromatic esters. This compound features a nitro group (-NO₂) substituent attached to a phenyl ring, which is further esterified with hexanoic acid. The unique structural configuration of 4-Nitrophenyl hexanoate imparts distinct chemical properties and potential applications, particularly in the realms of organic synthesis, material science, and biochemical research.

The molecular formula of 4-Nitrophenyl hexanoate is C₁₁H₁₃NO₄, reflecting its composition of 11 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The presence of the nitro group enhances the electrophilicity of the phenyl ring, making it a valuable intermediate in various synthetic pathways. Additionally, the ester functionality contributes to its solubility characteristics and reactivity patterns, which are critical for its utility in laboratory and industrial settings.

In recent years, 4-Nitrophenyl hexanoate has garnered attention in the field of medicinal chemistry due to its potential role as a precursor in the synthesis of pharmacologically active compounds. Researchers have explored its derivatives as intermediates for developing novel therapeutic agents targeting neurological disorders, inflammatory conditions, and infectious diseases. The nitroaromatic core structure is particularly noteworthy for its ability to modulate biological pathways through redox-sensitive mechanisms.

One of the most compelling aspects of 4-Nitrophenyl hexanoate is its versatility in synthetic chemistry. It serves as a key building block for constructing more complex molecules, including heterocyclic compounds and functionalized polymers. The ester linkage allows for further chemical modifications via hydrolysis or transesterification reactions, enabling chemists to tailor its properties for specific applications. For instance, researchers have utilized 4-Nitrophenyl hexanoate in the preparation of liquid crystals and high-performance polymers due to its ability to influence molecular packing and thermal stability.

The spectroscopic and chromatographic behavior of 4-Nitrophenyl hexanoate makes it a valuable standard for analytical purposes. Its distinct infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) signatures facilitate accurate identification and quantification in complex mixtures. These analytical attributes are particularly important in quality control processes within pharmaceutical manufacturing, where purity and consistency are paramount.

Recent studies have also highlighted the potential role of 4-Nitrophenyl hexanoate in environmental chemistry. Its degradation products and metabolic pathways have been investigated to assess its environmental footprint and biodegradability. Such research is crucial for developing sustainable chemical practices that minimize ecological impact while maintaining efficacy in industrial applications.

The synthesis of 4-Nitrophenyl hexanoate typically involves the reaction between 4-nitrobenol (or 4-nitrophloroglucinol) with hexanoyl chloride or hexanoic acid under acidic conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process. Advances in green chemistry have led to the exploration of alternative synthetic routes that employ biocatalysts or microwave-assisted reactions to improve yield and reduce waste.

In conclusion, 4-Nitrophenyl hexanoate (CAS No. 956-75-2) represents a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features enable diverse applications in pharmaceutical synthesis, material science, and environmental monitoring. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow further, solidifying its place as a cornerstone in modern chemical research.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:956-75-2)4-Nitrophenyl hexanoate
A858956
清らかである:99%
はかる:5g
価格 ($):189.0